An In-Depth Technical Guide to 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine: A Privileged Scaffold for Drug Discovery
An In-Depth Technical Guide to 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine: A Privileged Scaffold for Drug Discovery
Executive Summary: This technical guide provides a comprehensive overview of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. This molecule uniquely combines the pyridazine core, a pharmacophore known for a wide array of biological activities, with the tetrahydropyran (THP) moiety, a privileged scaffold recognized for its ability to improve the pharmacokinetic profiles of drug candidates. This document details the compound's chemical structure, physicochemical properties, a robust synthetic protocol with mechanistic rationale, and state-of-the-art analytical characterization methods. Furthermore, it explores its strategic application as a versatile intermediate for the synthesis of diverse compound libraries, positioning it as a valuable building block in the quest for novel therapeutics.
Introduction: A Strategic Combination of Pharmacophores
In modern drug discovery, the design of new molecular entities often involves the strategic combination of well-characterized structural motifs to optimize both pharmacodynamic and pharmacokinetic properties. 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is a prime example of this molecular hybridization strategy.
The pyridazine ring is a nitrogen-containing heterocycle endowed with unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are crucial for drug-target interactions.[1] This core is found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory effects.[2][3][4]
The tetrahydropyran (THP) moiety is increasingly utilized in medicinal chemistry as a "privileged scaffold."[5] It often serves as a bioisosteric replacement for carbocyclic rings like cyclohexane, with the key advantage of reduced lipophilicity. This modification can significantly enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which is a critical factor for clinical success.[5][6]
The target compound, by covalently linking these two scaffolds, represents a valuable platform for generating novel molecules. The chlorine atom at the 3-position of the pyridazine ring acts as a versatile synthetic handle, allowing for extensive diversification and exploration of the surrounding chemical space.[7][8]
Chemical Structure and Physicochemical Properties
The molecular architecture of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine consists of a pyridazine ring substituted at the C3 position with a chlorine atom and at the C6 position with a tetrahydropyran-4-ylmethoxy group via an ether linkage.
A summary of the key physicochemical properties is provided in the table below. These parameters are crucial for predicting the compound's behavior in biological systems.
| Property | Value |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.68 g/mol |
| Appearance | White to off-white solid (Predicted) |
| Calculated XLogP3 | 1.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 47.9 Ų |
| Rotatable Bonds | 3 |
Synthesis and Mechanistic Rationale
The most logical and efficient synthesis of the title compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the commercially available starting materials 3,6-dichloropyridazine and (tetrahydro-2H-pyran-4-yl)methanol.
Causality Behind Experimental Choices:
-
Starting Material: 3,6-Dichloropyridazine is an ideal precursor. The two chlorine atoms are reactive leaving groups for SNAr reactions.[7][9] While substitution can occur at either position, reaction with one equivalent of a nucleophile often allows for mono-substitution.
-
Nucleophile Formation: (Tetrahydro-2H-pyran-4-yl)methanol is a primary alcohol and a relatively weak nucleophile.[10] To enhance its reactivity, a strong base such as sodium hydride (NaH) is used. NaH deprotonates the hydroxyl group to form the corresponding sodium alkoxide, a much more potent nucleophile, which readily attacks the electron-deficient pyridazine ring.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is chosen. These solvents effectively solvate the sodium cation without solvating the alkoxide nucleophile, thereby maximizing its reactivity. They are also suitable for the temperature range required for the reaction.
-
Reaction Control: The reaction is typically performed at an elevated temperature (e.g., 60-80 °C) to overcome the activation energy of the SNAr reaction.[11] Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of optimal conversion and prevent the formation of disubstituted byproducts.
Experimental Protocol: Synthesis
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous DMF (10 mL/mmol of 3,6-dichloropyridazine).
-
Alkoxide Formation: Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to the flask. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq.) in anhydrous DMF dropwise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Nucleophilic Substitution: Add 3,6-dichloropyridazine (1.0 eq.) to the reaction mixture in one portion. Heat the mixture to 70 °C and stir.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the pyridazine and THP moieties. The two aromatic protons on the pyridazine ring will appear as doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the THP ring and the methylene linker will appear in the upfield aliphatic region (δ 1.5-4.5 ppm). Key signals include the doublet for the two protons of the -O-CH₂- linker and the characteristic multiplets for the THP ring protons.[12][13]
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals for the pyridazine ring carbons, with the carbon atoms attached to chlorine and oxygen appearing at lower field.[14] The five unique carbons of the THP-methoxy moiety will be visible in the aliphatic region (typically δ 25-80 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern, which provides structural validation.
-
Expected Molecular Ion: In electrospray ionization (ESI) mode, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 229.68. The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observable for the molecular ion and any chlorine-containing fragments.
-
Predicted Fragmentation: The most probable fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) involve the cleavage of the ether linkage.[15][16] Key expected fragments would arise from:
-
Loss of the entire tetrahydropyran-4-ylmethoxy group.
-
Cleavage of the C-O bond between the methylene linker and the THP ring, leading to a fragment corresponding to the oxonium ion of the THP-CH₂ moiety.[17]
-
Fragmentation of the pyridazine ring itself, often involving the loss of N₂ or HCN.[18][19][20]
-
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the key functional groups present in the molecule.
-
C-O-C Stretch: A strong, characteristic absorption band for the ether linkages (both aryl-alkyl and alkyl-alkyl) is expected in the 1250-1050 cm⁻¹ region.[21]
-
C=N and C=C Stretch: Aromatic ring stretching vibrations for the pyridazine core will appear in the 1600-1450 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching from the THP and linker CH₂ groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretching will be seen just above 3000 cm⁻¹.
-
C-Cl Stretch: A band corresponding to the carbon-chlorine bond is expected in the 800-600 cm⁻¹ region.
Applications in Drug Discovery and Development
The primary value of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine lies in its role as a versatile chemical intermediate for the construction of compound libraries. The chlorine atom at the 3-position is a key reactive site for introducing molecular diversity.
Key Synthetic Transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is highly amenable to cross-coupling reactions.
-
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic systems, creating C-C bonds.
-
Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines enables the synthesis of 3-amino-pyridazine derivatives, a common feature in many bioactive molecules.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes can introduce alkynyl scaffolds.
-
-
Further Nucleophilic Aromatic Substitution: The chlorine can be displaced by other nucleophiles under thermal or microwave-assisted conditions. This includes thiols (to form thioethers), other alkoxides (to form different ethers), and azide ions.[22][23]
This synthetic tractability allows researchers to rapidly generate a library of analogs from a single, advanced intermediate. Each new compound can then be screened in high-throughput assays against various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes, accelerating the identification of new hit compounds.[24][25]
Conclusion
3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine stands as a strategically designed chemical entity with significant potential in the field of drug discovery. It successfully merges the pharmacologically relevant pyridazine core with the ADME-enhancing tetrahydropyran moiety. Its straightforward and scalable synthesis, coupled with the reactive chlorine handle at the 3-position, makes it an exceptionally valuable platform for the generation of diverse and novel small molecule libraries. For researchers and scientists in drug development, this compound represents not just a single molecule, but a gateway to exploring vast areas of chemical space in the pursuit of next-generation therapeutics.
References
-
Isser, S. J., Duffield, A. M., & Djerassi, C. (1968). Mass spectrometry in structural and stereochemical problems. CLIV. Electron impact-promoted fragmentation of alkyl tetrahydropyranyl ethers and thioethers. The Journal of Organic Chemistry, 33(6), 2266–2270. [Link]
-
Kovács, D., Kuki, Á., Nagy, L., Zsuga, M., & Kéki, S. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1147-1156. [Link]
-
Singh, T., & Sharma, P. (2022). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 15(7), 3328-3335. [Link]
-
Kumar, D., & Kumar, N. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Haider, M. I., Husain, A., & Sharma, M. (2021). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
Dampc, M., Juszczuk, K., & Rak, J. (2015). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate. [Link]
-
Al-Warhi, T., Al-Sha'er, M. A., & Al-Zoubi, R. M. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(6), 994-1025. [Link]
-
Singh, T., & Sharma, P. (2022). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]
-
Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]
-
de Souza, G. G., Pires, L. F., & Wolff, W. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044307. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 6(3), 51-58. [Link]
-
Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. [Link]
- Lesher, G. Y., & Opalka, C. J. (1982). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. (EP0047164B1).
-
LookChem. (2020). How can 3-CHLOROPYRIDAZINE be prepared and used in pharmaceutical synthesis? LookChem. [Link]
-
Besada, P., Costas, T., Vila, N., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 400-405. [Link]
-
Sayed, G. H., El-Kady, M. Y., & Abd Elhalim, M. S. (2003). Pyridazine Derivatives. HETEROCYCLES, 60(8), 1873-1880. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloropyridazine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloropyridazine hydrochloride. PubChem. [Link]
-
Protheragen. (2026). Understanding 3,6-Dichloropyridazine: An Essential Pharmaceutical Intermediate. Protheragen. [Link]
-
Besada, P., Costas, T., Vila, N., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. ResearchGate. [Link]
-
MDPI. (2022). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate. [Link]
-
Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2023). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187042. [Link]
-
Wiley. (n.d.). 3-Amino-6-chloro-pyridazine. SpectraBase. [Link]
-
Singh, T., & Sharma, P. (2022). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 15(7), 3328-3335. [Link]
-
Douglas, C. J., & Siler, D. A. (2015). Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines. Organic Letters, 17(10), 2462-2465. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Role of 3-Chloropyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding 3-Chloropyridine: Properties, Uses, and Sourcing for Your Lab. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chem-Impex. (n.d.). Tetrahydropyran-4-methanol. Chem-Impex. [Link]
-
Terán, C., Vila, N., & Besada, P. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 653-657. [Link]
-
Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 452, 116327. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry & Biochemistry. [Link]
-
Yap, A. H., et al. (2019). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Request PDF. [Link]
-
Walker, M. A. (2014). Physical Properties of Tetrahydropyran and Its Applications. Request PDF. [Link]
-
Larhed, M., et al. (2010). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Request PDF. [Link]
-
Pérez-temprano, M. H., et al. (2015). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. PMC. [Link]
-
The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]
-
El-Bakali, A., et al. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PMC. [Link]
-
Auctores. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sarpublication.com [sarpublication.com]
- 4. rjptonline.org [rjptonline.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. Understanding 3,6-Dichloropyridazine: An Essential Pharmaceutical Intermediate-ZCPC [en.zcpc.net]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CAS 14774-37-9: (Tetrahydro-2H-pyran-4-yl)methanol [cymitquimica.com]
- 11. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.aip.org [pubs.aip.org]
- 21. benchchem.com [benchchem.com]
- 22. guidechem.com [guidechem.com]
- 23. rjptonline.org [rjptonline.org]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1: General scheme for the Suzuki-Miyaura coupling of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine with an arylboronic acid.
